N,N-Diphenylacetamidine
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Overview
Description
N,N-Diphenylacetamidine is an organic compound with the molecular formula C14H14N2. It is characterized by the presence of two phenyl groups attached to an acetamidine moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diphenylacetamidine can be synthesized through several methods. One common method involves the reaction of benzanilide with phosphorus pentachloride, followed by the addition of pyridine and aniline . The reaction conditions typically involve heating the mixture at elevated temperatures to facilitate the formation of the desired product.
Another method involves the reaction of N,N’-diphenylbenzamidine with n-butyllithium in the presence of a Lewis base donor such as hexamethylphosphoramide (HMPA) . This reaction is carried out in a toluene solution and results in the formation of the lithiated amidine compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis methods but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Diphenylacetamidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Electrophiles: Such as halogens or nitro compounds for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield imines, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
N,N-Diphenylacetamidine has several scientific research applications, including:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Diphenylacetamidine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, coordinating with metal centers in coordination complexes . It can also participate in nucleophilic and electrophilic reactions, influencing the reactivity and stability of the resulting products.
Comparison with Similar Compounds
Similar Compounds
N,N’-Diphenylbenzamidine: Similar in structure but with a benzamidine moiety instead of an acetamidine moiety.
N,N-Dimethylacetamidine: Contains methyl groups instead of phenyl groups.
Uniqueness
N,N-Diphenylacetamidine is unique due to the presence of two phenyl groups, which impart distinct electronic and steric properties to the compound. This uniqueness influences its reactivity and makes it a valuable compound in various chemical applications.
Properties
CAS No. |
71607-45-9 |
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Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
N,N-diphenylethanimidamide |
InChI |
InChI=1S/C14H14N2/c1-12(15)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,1H3 |
InChI Key |
DXFZMBRFLWIORG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=N)N(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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